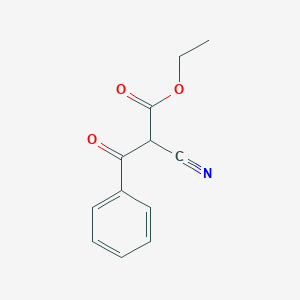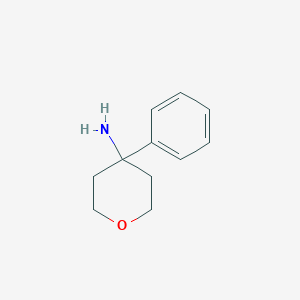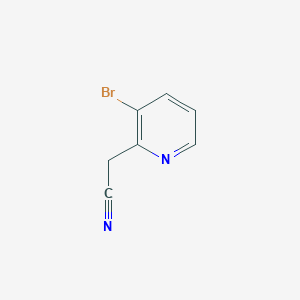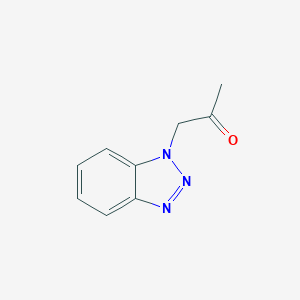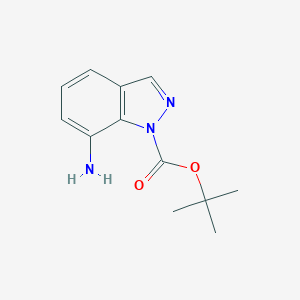
Bismuth oxide (BiO2)
説明
Bismuth oxide (BiO2) is a chemical compound that is widely used in various scientific research applications. It is a yellowish-brown powder that is insoluble in water but soluble in acids. Bismuth oxide has several unique properties that make it an ideal material for use in various scientific research fields.
科学的研究の応用
Bismuth oxide has several scientific research applications, including as a catalyst, a photocatalyst, a gas sensor, and a dielectric material. Bismuth oxide is widely used as a catalyst in the production of various chemicals, including acetic acid, propylene oxide, and ethylene oxide. It is also used as a photocatalyst in the degradation of organic pollutants in water and air. Bismuth oxide is an excellent gas sensor due to its high surface area and sensitivity to various gases. It is also used as a dielectric material in capacitors and other electronic devices.
作用機序
The mechanism of action of bismuth oxide varies depending on its application. As a catalyst, bismuth oxide acts as a Lewis acid, which can accept an electron pair from a Lewis base to form a coordinate covalent bond. As a photocatalyst, bismuth oxide uses its high surface area to adsorb organic pollutants and then uses light energy to generate reactive oxygen species, which degrade the pollutants. As a gas sensor, bismuth oxide interacts with various gases to produce a change in its electrical conductivity.
生化学的および生理学的効果
Bismuth oxide has several biochemical and physiological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Bismuth oxide nanoparticles have been shown to have antimicrobial properties against various bacteria and fungi. Bismuth oxide also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, bismuth oxide nanoparticles have been shown to have anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Bismuth oxide has several advantages and limitations for lab experiments. One advantage is its high surface area, which makes it an excellent material for use in catalysis and gas sensing. Another advantage is its low toxicity, which makes it safe for use in various biological applications. However, one limitation of bismuth oxide is its low stability under certain conditions, such as high temperatures and acidic environments.
将来の方向性
There are several future directions for the use of bismuth oxide in scientific research. One direction is the development of new synthesis methods that can produce bismuth oxide nanoparticles with controlled size and morphology. Another direction is the use of bismuth oxide in the development of new electronic devices, such as sensors and capacitors. Additionally, bismuth oxide nanoparticles could be used in the development of new drug delivery systems due to their low toxicity and unique properties. Finally, further research is needed to explore the potential of bismuth oxide nanoparticles in biomedical applications, such as cancer therapy and imaging.
Conclusion:
In conclusion, bismuth oxide is a versatile material that has several unique properties that make it an ideal material for use in various scientific research applications. Its high surface area, low toxicity, and unique properties make it an excellent material for use in catalysis, gas sensing, and other applications. Further research is needed to explore the potential of bismuth oxide in biomedical applications and to develop new synthesis methods that can produce bismuth oxide nanoparticles with controlled size and morphology.
合成法
Bismuth oxide can be synthesized by several methods, including thermal decomposition of bismuth nitrate, hydrolysis of bismuth chloride, and oxidation of metallic bismuth. The most common method used for the synthesis of bismuth oxide is the thermal decomposition of bismuth nitrate. This method involves heating bismuth nitrate at high temperatures to produce bismuth oxide.
特性
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth oxide (BiO2) | |
CAS RN |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



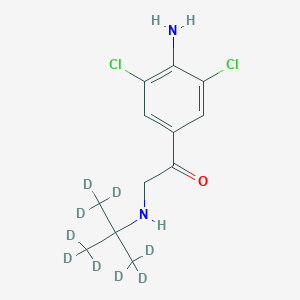
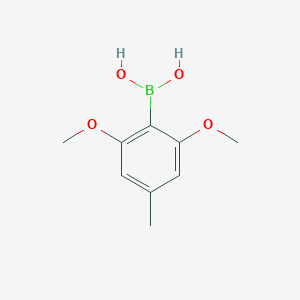
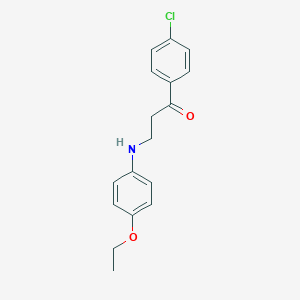
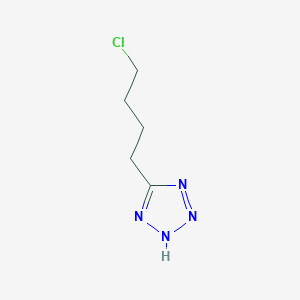
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
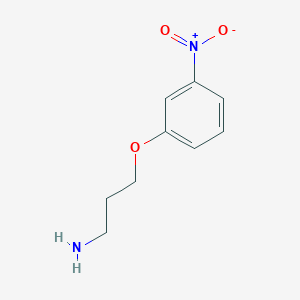
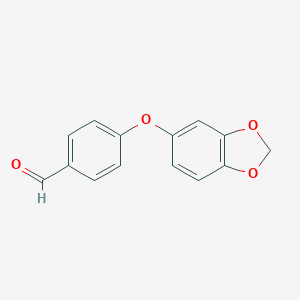
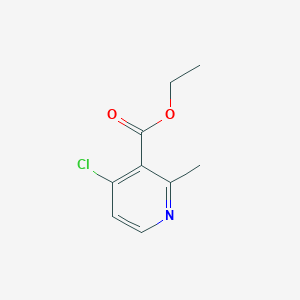
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
